8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 892874-60-1
VCID: VC3943823
InChI: InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC
Molecular Formula: C15H14ClNO4
Molecular Weight: 307.73 g/mol

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

CAS No.: 892874-60-1

Cat. No.: VC3943823

Molecular Formula: C15H14ClNO4

Molecular Weight: 307.73 g/mol

* For research use only. Not for human or veterinary use.

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester - 892874-60-1

Specification

CAS No. 892874-60-1
Molecular Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
IUPAC Name diethyl 8-chloroquinoline-2,3-dicarboxylate
Standard InChI InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Standard InChI Key YBUQJEUWEYOPBG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC

Introduction

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a synthetic organic compound that belongs to the class of halogenated heterocycles. It is characterized by a quinoline ring structure with a chlorine atom at the 8 position and two diethyl ester groups at the 2 and 3 positions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.

Synthesis and Applications

The synthesis of 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. These reactions require careful optimization to ensure high yields and purity of the final product. The compound's applications are diverse, ranging from pharmaceutical research to materials science, due to its stability and potential biological activity.

Research Findings

Research on halogenated quinolines, including 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester, often focuses on their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chlorine atom at the 8 position may influence its biological activity compared to other quinoline derivatives.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Diethyl 6-fluoroquinoline-2,3-dicarboxylateFluorine at position 6Antimicrobial
Diethyl 7-fluoroquinoline-2,3-dicarboxylateFluorine at position 7Anticancer
Diethyl 5-chloroquinoline-2,3-dicarboxylateChlorine instead of fluorineAnti-inflammatory
8-Chloroquinoline-2,3-dicarboxylic acid diethyl esterChlorine at position 8Potential therapeutic applications

Future Directions

Further research is needed to fully elucidate the biological properties and potential therapeutic applications of 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester. Interaction studies involving this compound are crucial for understanding its mechanism of action and optimizing it for therapeutic uses.

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